[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
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Overview
Description
10-Deacetylbaccatin III is a natural organic compound isolated from the yew tree (Genus Taxus). It is a crucial precursor in the biosynthesis of the anti-cancer drug docetaxel (Taxotere) and paclitaxel (Taxol).
Preparation Methods
Synthetic Routes and Reaction Conditions
10-Deacetylbaccatin III can be synthesized through various methods. One common approach involves the extraction from the needles and roots of Taxus species using solvents like methanol and ethanol . Another method involves the chemical synthesis using 10-deacetylbaccatin III as a substrate. This process includes a one-step acyl transfer reaction catalyzed by the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase .
Industrial Production Methods
Industrial production of 10-Deacetylbaccatin III often involves the use of microbial cell factories. For instance, Escherichia coli strains can be engineered to express the enzyme 10-deacetylbaccatin III 10-O-acetyltransferase, which facilitates the conversion of 10-deacetylbaccatin III to baccatin III . This method has shown significant improvements in production efficiency through metabolic and protein engineering .
Chemical Reactions Analysis
Types of Reactions
10-Deacetylbaccatin III undergoes various chemical reactions, including:
Acyl Transfer Reactions: The conversion of 10-deacetylbaccatin III to baccatin III through acetylation.
Oxidation and Reduction: These reactions are less common but can be used to modify the compound’s structure for specific applications.
Common Reagents and Conditions
Acetyl-CoA: Used in the acetylation of 10-deacetylbaccatin III to form baccatin III.
Methanol and Ethanol: Common solvents used in the extraction process.
Major Products
Baccatin III: A direct product of the acetylation of 10-deacetylbaccatin III.
Docetaxel and Paclitaxel: These anti-cancer drugs are synthesized using baccatin III as a precursor.
Scientific Research Applications
10-Deacetylbaccatin III has a wide range of applications in scientific research:
Mechanism of Action
10-Deacetylbaccatin III is an intermediate in the biosynthetic pathway of taxanes. Taxanes disrupt mitosis by preventing microtubule destabilization and spindle fiber formation in animal cells . This mechanism is crucial for the anti-cancer properties of drugs like paclitaxel and docetaxel, which are derived from 10-deacetylbaccatin III .
Comparison with Similar Compounds
Similar Compounds
Baccatin III: A direct acetylation product of 10-deacetylbaccatin III.
Paclitaxel: An anti-cancer drug synthesized from baccatin III.
Docetaxel: Another anti-cancer drug derived from baccatin III.
Uniqueness
10-Deacetylbaccatin III is unique due to its role as a precursor in the biosynthesis of highly effective anti-cancer drugs. Its ability to be converted into baccatin III and subsequently into paclitaxel and docetaxel highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C29H36O10 |
---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
[(1S,4S,10S)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17?,18?,19?,21?,22?,24?,27-,28+,29-/m1/s1 |
InChI Key |
YWLXLRUDGLRYDR-VNYUMXTGSA-N |
Isomeric SMILES |
CC1=C2C(C(=O)[C@@]3(C(CC4[C@](C3C([C@@](C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O |
Origin of Product |
United States |
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